molecular formula C6H7ClN2O2 B1463357 methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1281872-47-6

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1463357
CAS No.: 1281872-47-6
M. Wt: 174.58 g/mol
InChI Key: BIYAWSVKAUHNBJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of hydrazine derivatives with β-keto esters in the presence of a suitable acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications, making them valuable in various research and industrial contexts.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their efficacy in combating infections, inflammation, and cancer.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in the manufacturing of a wide range of materials.

Mechanism of Action

The mechanism by which methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate: This compound is structurally similar but contains an additional amino-sulfonyl group, which can affect its reactivity and biological activity.

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid:

Uniqueness: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYAWSVKAUHNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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